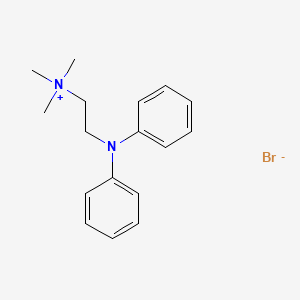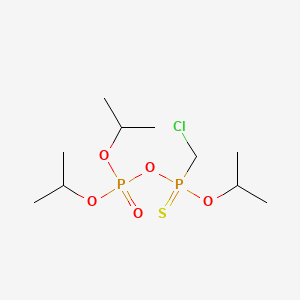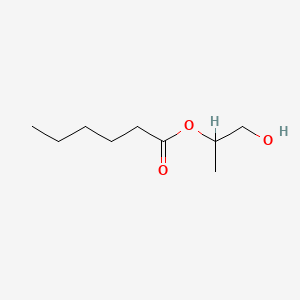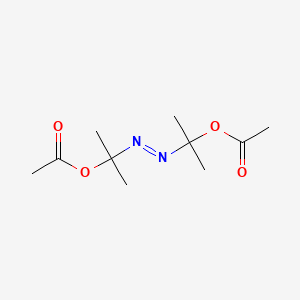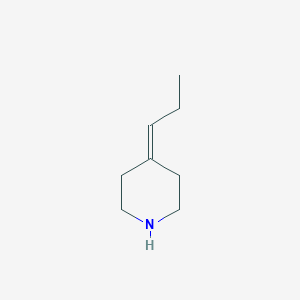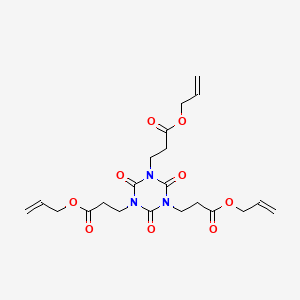
Triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate is a derivative of isocyanuric acid, which is known for its diverse applications in various fields due to its unique chemical structure. This compound is particularly interesting because of its potential use as a monomer in the preparation of polymers with unique properties and as a modifying agent for commercial thermoplastics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate typically involves the alkylation of cyanuric acid derivatives. One common method is the reaction of cyanuric acid trisodium salt with allyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate undergoes various chemical reactions, including:
Substitution Reactions: The allyl groups can be substituted with other functional groups using nucleophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Polymerization Reactions: It can undergo polymerization to form high-molecular-weight polymers.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Polymerization Initiators: Such as radical initiators for polymerization reactions.
Major Products
Substituted Derivatives: Depending on the nucleophile used.
Epoxides: From oxidation reactions.
Polymers: From polymerization reactions.
Applications De Recherche Scientifique
Triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate has a wide range of applications in scientific research:
Chemistry: Used as a monomer for the synthesis of polymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a component in biodegradable medical implants.
Industry: Used as a modifying agent for commercial thermoplastics to enhance their properties
Mécanisme D'action
The mechanism of action of triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate involves its ability to form stable complexes with various molecules. The triazine ring structure allows for multiple points of interaction with other molecules, making it a versatile compound for various applications. The allyl groups provide sites for further chemical modifications, enhancing its utility in different fields .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-dipropionate
- Tetraallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tetrapropionate
Uniqueness
Triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate is unique due to its three allyl groups, which provide a balance between reactivity and stability. This makes it particularly useful as a monomer for polymer synthesis and as a modifying agent for thermoplastics .
Propriétés
Numéro CAS |
33919-45-8 |
|---|---|
Formule moléculaire |
C21H27N3O9 |
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
prop-2-enyl 3-[2,4,6-trioxo-3,5-bis(3-oxo-3-prop-2-enoxypropyl)-1,3,5-triazinan-1-yl]propanoate |
InChI |
InChI=1S/C21H27N3O9/c1-4-13-31-16(25)7-10-22-19(28)23(11-8-17(26)32-14-5-2)21(30)24(20(22)29)12-9-18(27)33-15-6-3/h4-6H,1-3,7-15H2 |
Clé InChI |
FGVDSXMHQJSIBA-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)CCN1C(=O)N(C(=O)N(C1=O)CCC(=O)OCC=C)CCC(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


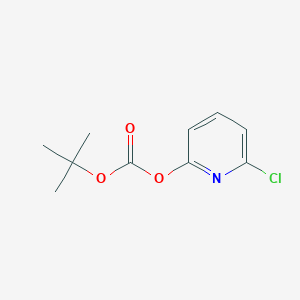
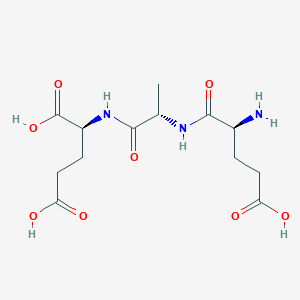
![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis(isooctadecanoato-kappaO)-](/img/structure/B13749537.png)

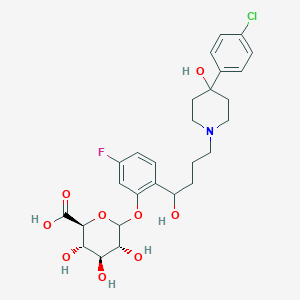

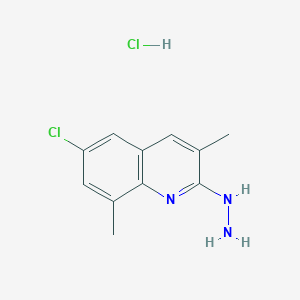
![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)

